N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide
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Overview
Description
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a benzodiazole ring, a chlorophenoxy group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2,2-dimethylpropanamide typically involves multiple steps. One common route includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carboxylic acid under acidic conditions to yield the benzodiazole derivative. Finally, the benzodiazole derivative is coupled with 2,2-dimethylpropanoyl chloride in the presence of a base to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The overall effect is a modulation of biochemical pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
- N-({1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide .
Uniqueness
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodiazole ring and the chlorophenoxy group provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .
Properties
Molecular Formula |
C22H26ClN3O2 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-22(2,3)21(27)24-13-12-20-25-18-6-4-5-7-19(18)26(20)14-15-28-17-10-8-16(23)9-11-17/h4-11H,12-15H2,1-3H3,(H,24,27) |
InChI Key |
KRGCJMHWPCGFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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